![molecular formula C8H4F3N3O2 B5578794 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

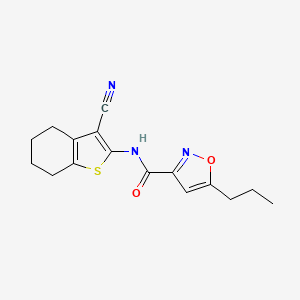

3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a heterocyclic compound with a molecular formula of C9H5F3N3O2. It is a highly polar and water-soluble compound that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological research.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Derivatives of meso-ionic 1,2,3,4-oxatriazolium-5-aminides and 1,2,3,4-tetrazolium-5-olates, including compounds similar to 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate, have been prepared and characterized. Their interconversion and reactions with p-chlorophenyl isocyanate, leading to 1,3-dipolar cycloadditions, exemplify their potential in synthesizing novel cyclic compounds (Hanley, Ollis, & Ramsden, 1979).

Luminescent Properties

- Europium(III) complexes with bidentate nitrogen donors, including derivatives of heterocyclic β-diketonate ligands similar to the compound of interest, exhibit remarkable luminescent properties. These complexes demonstrate the importance of substituent ligands in enhancing quantum yields and lifetimes, which could be leveraged in luminescent materials and optical applications (Biju, Raj, Reddy, & Kariuki, 2006).

Polymerization Initiators

- Ionic trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the compound, have been studied for their solvation properties and reactivity in polymerization processes. These studies provide insights into designing novel polymerization initiators and understanding the role of highly electronegative groups in organic reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Catalysis

- Scandium trifluoromethanesulfonate, a compound with a related trifluoromethyl group, is highlighted for its exceptional catalytic activity in acylation reactions. This underscores the potential of incorporating such trifluoromethyl groups into catalysts for enhancing reactivity and selectivity in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Propiedades

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]oxatriazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)14-12-7(15)16-13-14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFBRRTXRMKWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+]2=NOC(=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)